molecular formula C17H21NO B3172220 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine CAS No. 946716-54-7

2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine

Cat. No.: B3172220
CAS No.: 946716-54-7
M. Wt: 255.35 g/mol
InChI Key: SLLHAPGWINJLQB-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylphenoxy)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-5-10-15(18)16(11-12)19-14-8-6-13(7-9-14)17(2,3)4/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLHAPGWINJLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Phenoxy Aniline Structures in Modern Chemical Synthesis

Phenoxy anilines are a class of organic compounds characterized by an aniline (B41778) core linked to a phenoxy group through an ether bond. These structures are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and materials for organic electronics. For instance, phenoxy anilines are recognized as versatile intermediates for creating pharmaceutical drugs. researchgate.net The presence of both an amino group and a phenoxy moiety allows for diverse chemical modifications.

The amino group on the aniline ring is a powerful ortho-, para-director in electrophilic aromatic substitution reactions, making the ring highly reactive. openstax.org This reactivity can be modulated, for example, by converting the amine to an amide, which is less activating. openstax.org The nitrogen atom's lone pair also imparts nucleophilic and basic properties, enabling reactions like diazotization, which transforms the amino group into a highly versatile diazonium salt. openstax.orgfiveable.me These salts are key intermediates for introducing a variety of functional groups onto the aromatic ring through reactions like the Sandmeyer reaction. fiveable.me

Phenoxy aniline derivatives have found applications in various fields:

Pharmaceuticals: They form the core structure of numerous therapeutic agents. researchgate.netresearchgate.net

Agrochemicals: Their structural motifs are utilized in the development of new crop protection agents. researchgate.net

Materials Science: These compounds are integral to the creation of organic materials with specific electronic or photophysical properties. researchgate.netua.edu

The general structure of a phenoxy aniline, such as 2-phenoxyaniline, consists of a C12H11NO formula. sihaulichemicals.co.innih.gov The synthesis of these diaryl ether frameworks often involves methods like the Ullmann condensation, a copper-catalyzed reaction that remains a vital tool in modern organic synthesis. nih.gov

The Significance of Tert Butyl and Arylamine Moieties in Molecular Design

The specific substituents on an organic molecule profoundly influence its physical and chemical properties. In 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine, the tert-butyl and arylamine groups are critical design elements.

Tert-butyl Group: This bulky alkyl group, -C(CH3)3, is widely used in organic chemistry to impart specific characteristics to a molecule. researchgate.net Its primary roles include:

Steric Hindrance: The significant size of the tert-butyl group can create steric congestion around reactive sites, influencing the regioselectivity of reactions and providing kinetic stabilization to the molecule. researchgate.netwikipedia.org This is often referred to as the "tert-butyl effect." researchgate.netwikipedia.org

Increased Lipophilicity: As a nonpolar group, it enhances the molecule's solubility in nonpolar solvents and its affinity for lipid environments, a key consideration in medicinal chemistry. acs.org

Conformational Rigidity: It can lock a molecule into a specific conformation, which is crucial for designing compounds that fit into the active sites of enzymes or receptors. researchgate.netchemrxiv.org

Arylamine Moiety: An arylamine consists of an amino group directly attached to an aromatic ring. This functional group is a cornerstone of organic synthesis and is found in countless important molecules, including dyes and pharmaceuticals. fiveable.me Key features of the arylamine moiety include:

Reactivity: The amino group is activating and directs incoming electrophiles to the ortho and para positions of the aromatic ring. openstax.orgfiveable.me

Versatility in Synthesis: Arylamines can undergo a wide range of chemical transformations. They can be N-arylated through transition metal-catalyzed reactions like the Buchwald-Hartwig and Ullmann reactions to form more complex amines. wjpmr.com They can also be converted into diazonium salts, which are precursors for a vast number of other functional groups. fiveable.me

Applications: Arylamines are fundamental building blocks for pharmaceuticals, agrochemicals, and organic materials. researchgate.netua.edu The development of efficient methods for their synthesis is a significant area of chemical research. researchgate.net

The strategic placement of the bulky tert-butyl group on the phenoxy ring and the reactive amine on the other phenyl ring in this compound creates a molecule with a distinct combination of steric bulk and chemical reactivity.

Overview of Research Trajectories for Complex Phenoxy Aryl Amine Compounds

Research involving complex phenoxy-aryl amine structures is diverse, driven by their potential in various applications. Current research directions often explore their utility as ligands in catalysis, as building blocks for advanced materials, and as scaffolds in medicinal chemistry.

Catalysis: Phenoxy-amine ligands can coordinate with metal centers to form catalysts for a range of organic transformations. For example, anionic phenoxy-amido rare-earth complexes have been shown to be efficient catalysts for the amidation of aldehydes with amines. rsc.org Iron complexes featuring phenoxy-amine type ligands have also been investigated for the polymerization of olefins.

Materials Science: The rigid and tunable nature of phenoxy-aryl amine structures makes them attractive for creating high-performance polymers and organic electronic materials. Arylamine derivatives are being investigated for their potential use as organic semiconductors. ua.edu

Medicinal Chemistry: The phenoxy-aryl amine scaffold is present in many biologically active compounds. Research is ongoing to synthesize new derivatives with potential therapeutic applications. For example, a series of 4-tert-butylphenoxyalkoxyamines were designed and investigated as potential dual-target ligands for Parkinson's disease, targeting the histamine H3 receptor and monoamine oxidase B. mdpi.com

The general synthetic approach to these complex molecules often involves coupling a substituted phenol with a substituted halo-nitrobenzene, followed by reduction of the nitro group to the amine.

Interdisciplinary Relevance of 2 4 Tert Butyl Phenoxy 4 Methylphenylamine As a Research Subject

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

A retrosynthetic analysis of this compound reveals that the primary disconnection point is the C-O bond of the diaryl ether. This leads to two key synthons: a substituted phenylamine cation and a phenoxide anion. These synthons, in turn, correspond to practical starting materials, namely a derivatized methylphenylamine and a 4-(tert-butyl)phenol derivative.

The primary disconnection strategies focus on the formation of the aryl ether bond, which is the central structural feature of the target molecule. This disconnection can be approached from two main perspectives:

Disconnection A: Cleavage of the C-O bond to yield 4-(tert-butyl)phenol and a 2-halo-4-methylaniline derivative. This strategy is the foundation for cross-coupling reactions where the phenol acts as the nucleophile and the halogenated aniline as the electrophile.

Disconnection B: An alternative cleavage that would generate a 4-(tert-butyl)phenoxy halide and 4-methylaniline. While feasible, this approach is often less common due to the potential for self-coupling of the aniline and the generally higher reactivity of aryl halides in the aniline fragment.

Following Disconnection A, the synthesis logically divides into the preparation of the two key precursors and the subsequent coupling reaction to form the desired ether linkage.

Precursor Synthesis Routes Involving 4-(Tert-butyl)phenol Derivatives

The synthesis of the target molecule necessitates the preparation of two key precursors: a derivative of 4-(tert-butyl)phenol and a suitably functionalized 4-methylphenylamine.

4-tert-Butylphenol (B1678320) is a readily available commercial compound. Its synthesis is typically achieved through the acid-catalyzed alkylation of phenol with isobutene. wikipedia.org This Friedel-Crafts alkylation reaction is efficient, though it can produce the ortho-isomer, 2-tert-butylphenol, as a major side product. wikipedia.org Reaction conditions can be optimized to favor the formation of the desired para-isomer.

Another method for the preparation of 4-tert-butylphenol involves the fusion of sodium 4-tert-butylbenzene sulfonate with potassium hydroxide. prepchem.com This process involves heating a mixture of potassium hydroxide and water, followed by the addition of the sulfonate salt. prepchem.com The resulting melt is then heated to high temperatures to yield the potassium salt of 4-tert-butylphenol, which is subsequently acidified and purified. prepchem.com

Method Reactants Catalyst/Reagent Key Conditions Yield
Friedel-Crafts AlkylationPhenol, IsobuteneAcid catalyst (e.g., sulfuric acid, Amberlyst resins)Varies with catalystGood to Excellent
Alkali FusionSodium 4-tert-butylbenzene sulfonatePotassium hydroxideHigh temperature (320-330°C)Moderate

This table provides a summary of common synthetic routes to 4-tert-butylphenol.

The methylphenylamine portion of the target molecule requires functionalization to enable the subsequent etherification reaction. A common precursor is 2-bromo-4-methylaniline (B145976). The synthesis of this compound typically starts from 4-methylaniline (p-toluidine). A standard procedure involves the acetylation of the amine group to protect it and direct the subsequent bromination. doubtnut.com The resulting N-acetyl-p-toluidine is then brominated, typically with bromine in acetic acid, to introduce a bromine atom at the ortho position to the amino group. doubtnut.comguidechem.com Finally, the acetyl group is removed by hydrolysis to yield 2-bromo-4-methylaniline. doubtnut.com

An alternative approach for the synthesis of 2-bromo-4-methylaniline involves the direct bromination of 4-methylaniline using a brominating agent like N-bromosuccinimide (NBS). echemi.com This method can offer milder reaction conditions. 2-Bromo-4-methylaniline is a valuable intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. echemi.com

Starting Material Key Steps Reagents Typical Product
4-Methylaniline1. Acetylation2. Bromination3. Hydrolysis1. Acetic anhydride2. Bromine in acetic acid3. Acid or base2-Bromo-4-methylaniline
4-MethylanilineDirect BrominationN-bromosuccinimide (NBS)2-Bromo-4-methylaniline

This table outlines the primary synthetic routes to 2-bromo-4-methylaniline.

Formation of the Phenoxy Ether Linkage

The crucial step in the synthesis of this compound is the formation of the diaryl ether bond. Several powerful cross-coupling and substitution reactions are employed for this purpose.

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that utilize catalytic amounts of copper salts, often in the presence of ligands, allowing for milder reaction conditions. organic-chemistry.orgresearchgate.net For the synthesis of the target compound, 4-tert-butylphenol would be coupled with 2-bromo-4-methylaniline in the presence of a copper catalyst and a base.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds for the synthesis of diaryl ethers. wikipedia.org This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand. The Buchwald-Hartwig C-O coupling offers several advantages, including high functional group tolerance and milder reaction conditions compared to the classical Ullmann reaction. wikipedia.orgacsgcipr.org In this context, 4-tert-butylphenol would be coupled with 2-bromo-4-methylaniline using a palladium catalyst and a suitable phosphine ligand in the presence of a base.

Reaction Catalyst Ligand (Typical) Base Key Features
Ullmann CondensationCopper (Cu) or Copper Salts (e.g., CuI, Cu2O)Often ligand-free or simple ligands (e.g., N,N-dimethylglycine)Inorganic bases (e.g., K2CO3, Cs2CO3)Historically high temperatures, modern methods are milder.
Buchwald-Hartwig C-O CouplingPalladium (Pd) complexes (e.g., Pd(OAc)2, Pd2(dba)3)Bulky electron-rich phosphines (e.g., BINAP, XPhos)Strong bases (e.g., NaOtBu, K3PO4)Milder conditions, high functional group tolerance. wikipedia.orgacsgcipr.org

This table compares the key aspects of Ullmann and Buchwald-Hartwig reactions for diaryl ether synthesis.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the diaryl ether linkage. This reaction requires an aryl halide that is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. chemistrysteps.com

For the synthesis of this compound via an SNAr approach, the phenylamine ring would need to be activated with a potent electron-withdrawing group. For instance, if a nitro group were present at a position ortho or para to the bromine in a 2-bromo-4-methylaniline derivative, the reaction with the phenoxide of 4-tert-butylphenol could proceed. However, the substrate as named does not inherently possess strong activation for a classical SNAr reaction, making the transition-metal-catalyzed methods generally more applicable. While SNAr is a powerful tool for diaryl ether synthesis, its application to this specific target would necessitate the introduction and potential subsequent removal of a suitable activating group. acs.org

An in-depth examination of the synthetic pathways leading to the formation of this compound reveals a multi-step process reliant on key bond-forming reactions. The construction of this diaryl ether amine hinges on the efficient formation of a diaryl ether linkage and the subsequent introduction of an amine functionality onto one of the aromatic rings. This article explores the catalytic systems, synthetic protocols, and optimization strategies integral to its synthesis.

Reactivity and Reaction Mechanisms of 2 4 Tert Butyl Phenoxy 4 Methylphenylamine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic center, readily participating in reactions with electrophiles.

The amine group of 2-[4-(tert-butyl)phenoxy]-4-methylphenylamine can undergo N-acylation, N-alkylation, and N-arylation to form amides, secondary/tertiary amines, and triarylamines, respectively.

Acylation: This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or acid anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. Zeolite catalysts can also be employed for acylation reactions involving carboxylic acids. shareok.org

Alkylation: N-alkylation can be achieved using alkyl halides. The reaction follows an Sₙ2 mechanism where the amine acts as a nucleophile. The steric hindrance from the bulky tert-butyl groups may necessitate higher energy input for efficient alkylation. In some cases, 4-tert-butylphenoxyalkyl bromides, formed by the nucleophilic substitution of 4-tert-butylphenol (B1678320), can be reacted with amines to yield N-alkylated products. mdpi.com

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions. Palladium and nickel-based catalyst systems are commonly used for the arylation of anilines and diarylamines with aryl halides (iodides, bromides) or tosylates. nih.govmdpi.comorganic-chemistry.orgresearchgate.net For instance, the NiCl₂(PPh₃)₂-PPh₃ system has been shown to catalyze the cross-coupling of bromomagnesium diarylamides with aryl bromides or iodides to synthesize triarylamines. organic-chemistry.org

Reaction TypeTypical ReagentsCatalyst/ConditionsProduct Type
AcylationAcyl chlorides, Acid anhydrides, Carboxylic acidsBase (e.g., pyridine), Zeolite catalystsAmide
AlkylationAlkyl halides (e.g., R-I, R-Br)Base, HeatSecondary/Tertiary Amine
ArylationAryl halides (e.g., Ar-I, Ar-Br), Aryl tosylatesPalladium or Nickel complexes (e.g., Pd/CM-phos, NiCl₂(PPh₃)₂)Triarylamine

Primary amines, such as this compound, react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (also known as Schiff bases). libretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of the amine performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate called a carbinolamine. libretexts.orgresearchgate.net

Dehydration: The carbinolamine is then protonated on the oxygen atom, making the hydroxyl group a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product. libretexts.orgresearchgate.net

The reaction rate is highly dependent on the pH of the medium, with a maximum rate typically observed at a weakly acidic pH of around 4 to 5. libretexts.org Various catalysts and conditions can be employed to drive the reaction towards the imine product, including the use of dehydrating agents like molecular sieves or catalysts such as titanium(IV) ethoxide under microwave irradiation. operachem.comorganic-chemistry.org

The amine functionality in diarylamine structures can be oxidized. The oxidation of diarylamines can lead to the formation of stable diaryl nitroxides. researchgate.net This process involves the removal of a hydrogen atom from the amine group and an electron, often facilitated by oxidizing agents. The stability of the resulting nitroxide radical can be influenced by the steric and electronic properties of the substituents on the aryl rings. The bulky tert-butyl group in the this compound structure could contribute to the stability of a corresponding nitroxide radical by sterically hindering dimerization or further reactions.

Transformations of the Phenoxy Ether Linkage

The diaryl ether bond is generally stable but can be cleaved or induced to rearrange under specific reaction conditions.

The carbon-oxygen bond of the diaryl ether linkage is strong, but its cleavage is a key step in the degradation of lignin and in various synthetic transformations. Several methods have been developed for this purpose:

Reductive Cleavage: Transition-metal-free methods using a combination of a hydrosilane, such as triethylsilane (Et₃SiH), and a base like potassium tert-butoxide (KOtBu) can effectively cleave the C–O bond in diaryl ethers. researchgate.net

Electrochemical Cleavage: An electrochemical approach provides a mild and sustainable method for the cleavage and functionalization of the C–O bond. This method can proceed via a nucleophilic aromatic substitution (SₙAr) mechanism facilitated by electrooxidative dearomatization, which generates a quinone imine cation that is susceptible to nucleophilic attack. rsc.org Electrocatalytic hydrogenation is another technique that uses in-situ generated hydrogen to cleave the ether bond at low temperatures and atmospheric pressure. researchgate.net

Cleavage MethodKey Reagents/ConditionsMechanism Highlights
Reductive CleavageTriethylsilane (Et₃SiH) + Base (e.g., KOtBu)Formation of a powerful reductive couple that ruptures the C-O bond. researchgate.net
Electrochemical SₙArElectrochemical cell, N- and O-nucleophilesElectrooxidative dearomatization generates a cation susceptible to nucleophilic attack. rsc.org
Electrocatalytic HydrogenationCatalyst (e.g., Ru on carbon), H₂ sourceCleaves ether bonds while saturating aromatic rings with in-situ generated hydrogen. researchgate.net

A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de While a wide variety of rearrangement reactions are known in organic chemistry, such as the Pinacol, Wolff, or Benzilic acid rearrangements, specific examples involving the 2-aryloxyphenylamine scaffold are not extensively documented in the literature. libretexts.org Theoretical rearrangement pathways for diaryl ethers could be envisioned, but these are not common transformations for this class of compounds under typical laboratory conditions. Further research would be required to explore potential rearrangement reactions specific to this compound.

Electrophilic Aromatic Substitution on the Phenyl Rings

The presence of strong activating groups makes both phenyl rings of this compound highly susceptible to electrophilic aromatic substitution (EAS). The primary amino (-NH₂) group on the first ring is a powerful ortho, para-directing activator, significantly increasing the nucleophilicity of this ring. The phenoxy group (-OAr) is also an ortho, para-directing activator for both rings, while the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups are weaker ortho, para-directing activators.

The cumulative effect of these substituents makes the aniline (B41778) ring (Ring A) significantly more reactive towards electrophiles than the tert-butylated phenyl ring (Ring B). Within Ring A, the positions ortho to the highly activating amino group are the most probable sites for substitution.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Ring Activating/Deactivating Ortho/Para/Meta Directing
-NH₂ A Strongly Activating Ortho, Para
-OAr A Activating Ortho, Para
-CH₃ A Activating Ortho, Para
-OAr B Activating Ortho, Para

Halogenation, Nitration, and Sulfonation

Halogenation: Due to the strongly activated nature of the aniline ring, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed rapidly, even without a Lewis acid catalyst. However, controlling the reaction to achieve mono-substitution can be challenging, as the high reactivity often leads to the formation of poly-halogenated products. libretexts.org Regioselective halogenation protocols may be required to achieve specific substitution patterns. researchgate.net The most likely site for the initial substitution is the position ortho to the amino group and para to the methyl group on Ring A.

Nitration: Direct nitration using a mixture of nitric acid and sulfuric acid is generally problematic for anilines. libretexts.orgbyjus.com The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which would fundamentally alter the expected regioselectivity and reduce the reaction rate. Furthermore, the strong oxidizing nature of nitric acid can cause significant degradation of the electron-rich aniline ring. libretexts.org A common strategy to circumvent these issues involves the protection of the amino group, for instance, by converting it to an acetamide. The resulting N-acetyl group is still an ortho, para-director but is less activating, allowing for more controlled nitration, typically at the para position. libretexts.orgulisboa.pt

Sulfonation: Sulfonation of anilines can be achieved by reaction with fuming sulfuric acid. byjus.com The reaction typically forms the anilinium hydrogen sulfate salt, which upon heating rearranges to form aminobenzenesulfonic acids. byjus.com For this compound, sulfonation would likely occur on the activated aniline ring, ortho to the amino group.

Friedel-Crafts Reactions

Standard Friedel-Crafts alkylation and acylation reactions are generally incompatible with substrates containing amino groups. organic-chemistry.org The nitrogen atom of the amine acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation deactivates the aromatic ring towards electrophilic attack, effectively inhibiting the reaction. To perform a Friedel-Crafts reaction on this molecule, the amino group would first need to be protected, for example, as an amide. After protection, Friedel-Crafts acylation could proceed, with the acyl group being directed to the positions ortho to the activating ether linkage on either ring, depending on the precise reaction conditions. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds, respectively. However, these reactions typically require an aryl halide or triflate as a starting material. organic-chemistry.orgwikipedia.orgmdpi.com Therefore, to apply these methods to this compound, the molecule would first need to be selectively halogenated, as described in section 5.3.1.

Once a halogenated derivative, for example, 2-bromo-6-[4-(tert-butyl)phenoxy]-4-methylphenylamine, is prepared, it could serve as a substrate for cross-coupling.

Suzuki-Miyaura Coupling: Reaction of the aryl bromide derivative with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond, substituting the bromine atom with the 'R' group from the boronic acid. nih.govnih.govmdpi.com

Buchwald-Hartwig Amination: This reaction could couple the aryl bromide derivative with a primary or secondary amine in the presence of a palladium catalyst, forming a new C-N bond. organic-chemistry.orgwikipedia.org This would result in a di-amino substituted diaryl ether derivative.

The success of these reactions depends heavily on the choice of catalyst, ligands, and reaction conditions to overcome potential interference from the existing amino group on the substrate. researchgate.net

Investigation of Radical Reactions and Peroxide Formation Mechanisms

The aniline moiety of the molecule is susceptible to one-electron oxidation to form an amine radical cation. beilstein-journals.orgnih.gov This transformation can be initiated using chemical oxidants, electrochemistry, or, more recently, visible-light photoredox catalysis. beilstein-journals.orgnih.govacs.org

Upon formation, the amine radical cation is a highly reactive intermediate with several potential fates: nih.gov

Deprotonation: Loss of a proton from the nitrogen atom can occur.

Hydrogen Atom Abstraction: Loss of a hydrogen atom from a position alpha to the nitrogen (e.g., the methyl group, though less likely) can lead to the formation of an iminium ion. nih.gov

C-N Bond Formation: The electrophilic radical cation can be attacked by various nucleophiles, leading to the formation of new C-N bonds. This is a key step in photocatalytic hydroamination and C-H amination reactions. acs.org

The specific pathway taken would depend on the reaction conditions and the other reagents present. While the diaryl ether structure itself is not prone to forming peroxides under ambient conditions, radical reactions can be initiated or involve peroxide-based reagents.

Photochemical and Thermal Degradation Pathways of this compound

Photochemical Degradation: Aromatic amines and ethers can undergo degradation upon exposure to UV light. uc.pt For this compound, several photochemical degradation pathways can be postulated, often involving radical intermediates. Potential reactions include:

Photolysis of C-O and C-N Bonds: The bonds connecting the aromatic rings to the ether oxygen and the amino group are potential sites for homolytic cleavage under UV irradiation, leading to the formation of phenyl, phenoxy, and amino radicals.

Photo-oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species can be generated, leading to the oxidation of the aniline moiety or the alkyl substituents. The photodegradation of many aromatic pesticides proceeds through such mechanisms. researchgate.netnih.gov

Thermal Degradation: Diaryl ethers are known to be exceptionally stable, with high temperatures required to cleave the C-O-C ether bond. jsynthchem.com Thermal decomposition, or thermolysis, is a process of chemical decomposition caused by heat. wikipedia.org Studies on lignin model compounds, which contain diaryl ether linkages, show that decomposition requires hydrothermal conditions at temperatures often exceeding 250-300°C. acs.orgamanote.com The primary degradation pathway would likely be the cleavage of the diaryl ether bond, yielding phenolic and aniline-derived fragments. At very high temperatures, the alkyl side chains could also undergo fragmentation. rsc.org

Stereochemical Control in Reactions Leading to Derivatives

The parent molecule, this compound, is achiral. However, stereochemical considerations become important in reactions that lead to chiral derivatives. A particularly relevant area is the synthesis of axially chiral diaryl ethers, known as atropisomers. snnu.edu.cnnih.gov

Atropisomerism can arise in diaryl ethers if bulky substituents are present at the ortho positions to the ether linkage, which restricts the free rotation around the C-O bonds. snnu.edu.cn If, for example, a bulky group were introduced at the position ortho to the ether linkage on the aniline ring (position 6), the resulting molecule could exist as a pair of stable, non-interconverting enantiomers.

The synthesis of a single enantiomer of such a chiral derivative would require stereochemical control. Modern synthetic methods, such as organocatalyzed enantioselective desymmetrization or dynamic kinetic resolution, have been developed for the asymmetric synthesis of axially chiral diaryl ethers, yielding products with high enantioselectivity. nih.govresearchgate.netnih.gov These catalytic approaches could potentially be applied to create enantioenriched derivatives of this compound, which could be valuable as chiral ligands or in pharmaceutical applications. snnu.edu.cn

Table of Compounds

Compound Name
This compound
Bromine
Chlorine
Nitric acid
Sulfuric acid
Anilinium ion
N-acetyl-2-[4-(tert-butyl)phenoxy]-4-methylphenylamine
Aluminum chloride
2-Bromo-6-[4-(tert-butyl)phenoxy]-4-methylphenylamine
Palladium
2,4,6-tribromoaniline

Derivatives and Analogues of 2 4 Tert Butyl Phenoxy 4 Methylphenylamine: Synthesis and Research Directions

Systematic Modification of the Tert-butyl Group and its Steric Influence

The tert-butyl group on the phenoxy ring is a significant feature, imparting steric bulk and lipophilicity. Its systematic modification allows for a nuanced exploration of how steric hindrance affects molecular interactions and reactivity.

One common modification is the replacement of the tertiary butyl group with its isomer, the secondary butyl (sec-butyl) group. This change, while maintaining the same atomic composition, reduces the steric profile in the immediate vicinity of the para-position. The synthesis of compounds like 2-[4-(sec-butyl)phenoxy]-4-methylaniline involves similar ether synthesis methodologies, such as Ullmann condensation or Buchwald-Hartwig amination, starting from 4-sec-butylphenol.

The steric influence of the tert-butyl group is significant. It can hinder the approach of reactants or biological macromolecules to the phenoxy ring, potentially influencing reaction rates or binding affinities. In contrast, the less bulky sec-butyl group may allow for closer interactions. The comparative effects of these butyl isomers on the properties of the resulting compounds are a key area of investigation.

Table 1: Comparison of Steric Properties of Butyl Isomers

Isomer Structure Relative Steric Bulk Potential Influence on Molecular Interactions
tert-Butyl -C(CH₃)₃ High May hinder coplanarity of rings; can block access to nearby functional groups.
sec-Butyl -CH(CH₃)CH₂CH₃ Moderate Less steric hindrance than tert-butyl, allowing for potentially stronger intermolecular interactions.

Exploration of Substituent Effects on the Phenoxy Phenyl Ring

The electronic properties of the 2-[4-(tert-butyl)phenoxy]-4-methylphenylamine scaffold can be fine-tuned by introducing additional substituents onto the phenoxy phenyl ring. The existing alkoxy group (the ether linkage) acts as an activating group, directing electrophilic substitution to the ortho and para positions relative to the ether linkage. vedantu.comdoubtnut.comaskfilo.com

Research into related diaryl ether compounds has shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter biological activity. For instance, in a series of diaryl ether derivatives, the presence of a chlorine atom or a hydroxyl group at the para-position to the ether linkage was found to significantly enhance antitumor activity. nih.gov

Synthetic routes to these substituted analogues typically involve starting with a pre-substituted phenol. For example, to introduce a fluoro group, one might start with 4-tert-butyl-2-fluorophenol and couple it with 2-bromo-4-methylaniline (B145976).

Table 2: Potential Substituents on the Phenoxy Phenyl Ring and their Expected Effects

Substituent Position (relative to ether) Electronic Effect Potential Impact
-NO₂ ortho/meta Electron-withdrawing Decrease electron density of the phenoxy ring; may alter binding modes.
-Cl ortho/meta Electron-withdrawing, weakly deactivating Can enhance lipophilicity and membrane permeability; potential for halogen bonding.
-OCH₃ ortho/meta Electron-donating Increase electron density; may enhance hydrogen bonding capability.
-OH ortho/meta Electron-donating Can act as a hydrogen bond donor and acceptor, significantly altering solubility and biological target interactions. nih.gov

Variation of Substituents on the Methylphenylamine Moiety

Modifications to the methylphenylamine portion of the molecule offer another avenue for creating structural diversity. These changes can include altering the electronic nature of the substituents or exploring positional isomers.

One example is the replacement of the methyl group with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, leading to compounds like 4-[4-(tert-butyl)phenoxy]-2-(trifluoromethyl)phenylamine. scbt.com This substitution is expected to lower the pKa of the amine, making it less basic, and could influence its pharmacokinetic profile.

Positional isomers, such as 4-[4-(tert-butyl)phenoxy]-2-methylphenylamine, represent another class of analogues. In this isomer, the positions of the amine and methyl groups on the phenylamine ring are swapped relative to the ether linkage. This rearrangement can have a profound impact on the molecule's three-dimensional shape and its ability to interact with biological targets. The synthesis of such isomers would typically involve a different starting material, for example, 4-bromo-2-methylaniline, in the coupling reaction with 4-tert-butylphenol (B1678320).

Synthesis and Investigation of Heterocyclic Analogues

The 2-phenoxyaniline core of the parent compound is a valuable precursor for the synthesis of various heterocyclic systems. The adjacent amino and phenoxy groups can be used to construct fused ring systems, leading to novel molecular architectures with potentially unique biological activities.

For instance, substituted 2-phenoxyanilines can undergo condensation reactions to form benzoxazines or be used in reactions to synthesize more complex fused heterocycles like phenazines. mdpi.com Another approach involves the reaction of o-phenylenediamines, which are structurally related, with various reagents to yield benzimidazoles, quinoxalines, or 2,1,3-benzothiadiazoles. nih.gov These synthetic strategies can be adapted to this compound to create a library of heterocyclic analogues. For example, reaction with trifluoroacetic acid could yield a 2-trifluoromethyl-benzimidazole derivative. nih.gov

Development of Polymeric and Oligomeric Derivatives Based on this compound Scaffold

The structural motifs present in this compound are also of interest in materials science for the development of high-performance polymers. The bulky tert-butyl groups can disrupt polymer chain packing, leading to materials with lower dielectric constants and improved solubility.

A study by Hsiao et al. demonstrated the synthesis of low-dielectric polyetherimides (PEIs) from diamine monomers containing tert-butylphenoxy units. researchgate.net Specifically, they prepared diamines such as bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone. These diamines were then polymerized with various dianhydrides to produce PEIs. The resulting polymers exhibited high thermal stability and low dielectric constants, which are desirable properties for applications in microelectronics. researchgate.net

Following a similar strategy, one could envision the synthesis of a diamine derivative of this compound, for example, by introducing a second amino group, which could then be used as a monomer for polymerization.

Design and Synthesis of Chemically Related Scaffolds with Modified Linkages

Replacing the ether oxygen atom with other linking groups is a powerful strategy to create chemically related scaffolds with different geometric and electronic properties.

A common modification is the substitution of the ether linkage (-O-) with a thioether linkage (-S-). Thioether analogues often exhibit different bond angles, lengths, and lipophilicity compared to their ether counterparts, which can lead to altered biological activity. thieme-connect.de The synthesis of these diaryl thioethers can be achieved through various metal-catalyzed cross-coupling reactions, such as the Migita coupling, which pairs aryl halides with thiols. thieme-connect.de For example, 2-bromo-4-methylaniline could be reacted with 4-tert-butylbenzenethiol in the presence of a palladium catalyst to yield the corresponding thioether analogue.

Other potential linkages could include sulfones (-SO₂-), methylene groups (-CH₂-), or amide (-CONH-) bridges, each imparting distinct structural and electronic characteristics to the resulting molecule.

Structure-Reactivity Relationship Studies of Analogues

Structure-reactivity relationship (SAR) studies aim to correlate the chemical structure of the analogues with their chemical reactivity or biological activity. For the derivatives of this compound, several key relationships can be explored.

Steric Effects : As discussed in section 6.1, varying the size of the alkyl group at the 4-position of the phenoxy ring (e.g., tert-butyl vs. sec-butyl) can modulate steric hindrance, affecting reaction rates and binding affinities.

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups on either phenyl ring can significantly impact the molecule's properties. For example, electron-withdrawing groups on the methylphenylamine ring (like -CF₃) would decrease the nucleophilicity of the amine. Conversely, electron-donating groups on the phenoxy ring would increase the electron density of that ring system. nih.gov

Linkage Modification : Changing the ether linkage to a thioether or sulfone would alter the geometry and electronics of the entire scaffold. The C-S-C bond angle in thioethers is typically smaller than the C-O-C angle in ethers, which would change the relative orientation of the two aromatic rings.

In the context of drug discovery, SAR studies on diaryl ether-based compounds have been crucial. For instance, in the development of inhibitors for the enzyme FabV in Gram-negative bacteria, SAR studies revealed that the length of an alkyl chain substituent and the presence of a sulfonamide group were critical for potent inhibition. nih.gov These findings highlight how systematic structural modifications, similar to those described in this article, can lead to compounds with optimized activity.

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Organic Synthesis

The synthesis of 2-[4-(tert-butyl)phenoxy]-4-methylphenylamine itself serves as an excellent example of its position as a product and key intermediate in multi-step organic synthesis. youtube.comacs.orglibretexts.org The core structure, a diaryl ether, is a common motif in pharmaceuticals and functional materials, and its construction requires specific and controlled chemical strategies. The primary methods for synthesizing diaryl ethers of this type are transition-metal-catalyzed cross-coupling reactions.

Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgwikipedia.org The synthesis of the target molecule could be envisioned via the reaction between 2-halo-4-methylaniline (or a protected/precursor version like 1-bromo-2-nitro-4-methylbenzene) and 4-tert-butylphenol (B1678320). organic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern variations use soluble copper catalysts with specific ligands, allowing for milder reaction conditions. nih.govmdpi.com

Buchwald-Hartwig Cross-Coupling: A more contemporary and often higher-yielding approach involves palladium-catalyzed cross-coupling. organic-chemistry.org This reaction is highly versatile for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orglibretexts.org The synthesis could proceed by coupling 2-bromo-4-methylaniline (B145976) with 4-tert-butylphenol (C-O coupling) or by coupling an amine with an aryl halide (C-N coupling), though the former is more direct for this structure. organic-synthesis.comorganic-chemistry.org The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is key to achieving high efficiency and yield. researchgate.net

A plausible multi-step synthetic route is outlined below, highlighting the compound's role as a synthetic target and an intermediate for further functionalization.

StepReactant 1Reactant 2Catalyst/ReagentsProductReaction Type
12-Bromo-1-nitro-4-methylbenzene4-tert-ButylphenolPd or Cu catalyst, Base2-(4-tert-Butylphenoxy)-1-nitro-4-methylbenzeneBuchwald-Hartwig or Ullmann Ether Synthesis
22-(4-tert-Butylphenoxy)-1-nitro-4-methylbenzeneH₂, Fe/HCl, or SnCl₂Pd/C catalyst or reducing agentThis compound Nitro Group Reduction

Once synthesized, the primary amine group of this compound serves as a reactive handle for a wide array of subsequent transformations, establishing its role as a key intermediate for building more complex molecular architectures. researchgate.net

Precursor for Novel Monomers and Polymers for Advanced Materials

While specific polymers derived directly from this compound are not extensively documented, its structure is analogous to monomers used to create high-performance polymers such as polyamides and polyimides. The presence of a primary amine allows it to undergo polycondensation reactions with appropriate co-monomers.

By analogy with structurally similar diamine monomers, such as 4,4'-diamino-4''-tert-butyltriphenylamine, it is possible to predict the properties of polymers derived from the target compound. ntu.edu.tw The bulky tert-butyl group is a key feature often incorporated into polymer design to disrupt chain packing, which in turn increases the solubility of the resulting polymers in common organic solvents. ntu.edu.tw This improved processability is a significant advantage for fabricating materials into films and coatings.

The reaction of this compound (acting as a mono-amine, or a related diamine version as a monomer) with aromatic dicarboxylic acids or their derivatives would yield polyamides, while reaction with tetracarboxylic dianhydrides would produce polyimides. ntu.edu.tw These classes of polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Table of Predicted Polymer Properties based on Analogous Structures

Polymer Type Co-monomer Predicted Polymer Properties Potential Applications Reference for Analogy
Polyamide Terephthaloyl chloride Good solubility, high thermal stability (TGA >450°C), film-forming capability. High-temperature resistant fibers, films, and engineering plastics. ntu.edu.tw

The phenoxy ether linkage in the monomer backbone would impart a degree of flexibility, potentially improving the toughness of the material. Furthermore, the electron-rich nature of the phenoxy aniline (B41778) structure could confer interesting photophysical or electrochemical properties, such as luminescence or redox activity, making these hypothetical polymers candidates for advanced materials in optoelectronics. ntu.edu.twresearchgate.net

Utilization in the Development of New Catalytic Systems

The molecular structure of this compound contains heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions, suggesting its potential as a ligand in catalysis. While direct application of this specific compound as a ligand is not widely reported, related phenoxy-imine and substituted aniline structures are integral components of various catalytic systems.

The primary amine can be readily converted into other functional groups to create multidentate ligands. For example, a condensation reaction with a substituted salicylaldehyde (B1680747) would yield a Schiff base ligand. Such phenoxy-imine ligands are well-known to coordinate with transition metals like titanium, zirconium, and copper to form catalysts for olefin polymerization.

Furthermore, the aniline nitrogen itself can coordinate to a metal center. In the field of cross-coupling, bulky, electron-rich phosphine ligands are critical for the efficacy of palladium catalysts. researchgate.net It is conceivable that this compound could be chemically modified, for instance, by reaction with chlorodiphenylphosphine, to create a novel phosphine-amine ligand. The steric bulk provided by the tert-butyl group is a desirable trait in ligand design, often leading to more active and stable catalysts.

Application as a Chemical Probe or Reagent in Analytical Methodologies

Specific use of this compound as a chemical probe or analytical reagent is not documented in available research. However, its core structure possesses features that could be exploited for such purposes. The aromatic system gives the molecule inherent spectroscopic properties, such as UV-Vis absorbance and fluorescence. These properties can be sensitive to the local chemical environment, pH, or binding to specific analytes, forming the basis of a sensor.

The primary amine group is particularly useful as it can be readily derivatized. It can be functionalized with a fluorophore to create a fluorescent probe or coupled to a recognition moiety (e.g., a biotin (B1667282) group or a specific receptor ligand) to generate a targeted analytical tool. The bulky and hydrophobic tert-butylphenoxy portion of the molecule could facilitate its partitioning into nonpolar environments, such as cell membranes or organic phases, making it a potential probe for studying these systems.

Research into Smart Materials and Functional Coatings Utilizing Phenoxy Aniline Structures

The phenoxy aniline framework is a component of various functional materials, including those with "smart" properties that respond to external stimuli. A prominent example is in the field of electrochromic materials, which change color upon the application of an electrical voltage. Polymers containing triphenylamine (B166846) units, which share the redox-active aniline core, exhibit stable and reversible electrochromism. ntu.edu.tw The nitrogen atom can be reversibly oxidized, leading to the formation of a stable radical cation (a polaron), which alters the electronic structure and, consequently, the absorption spectrum of the material.

Polymers derived from monomers similar to this compound would likely possess similar redox activity. The tert-butyl group could enhance the long-term stability of the oxidized state and improve the processability of the electrochromic polymer. ntu.edu.tw Such materials are of interest for applications in smart windows, displays, and sensors.

In the area of functional coatings, phenoxy resins are valued for their barrier properties and adhesion, offering protection against corrosion and wear. The incorporation of functional groups like anilines can enhance these properties or add new functionalities. For instance, the aniline group can improve interfacial adhesion to substrates or interact with fillers and reinforcing agents. The antioxidant nature of substituted phenols, like those containing tert-butyl groups, can also contribute to the long-term stability and performance of coatings by preventing oxidative degradation. wikipedia.orgnih.gov

Future Research Directions and Challenges in the Study of 2 4 Tert Butyl Phenoxy 4 Methylphenylamine

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary objective for future research is the development of synthetic routes to 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine that are not only high-yielding but also environmentally benign. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future methodologies should aim to incorporate principles of green chemistry, such as atom economy and the use of renewable feedstocks.

The exploration of catalytic systems, particularly those based on earth-abundant metals, will be crucial. For instance, developing novel copper or iron-based catalysts for the etherification step could provide a more sustainable alternative to palladium-catalyzed reactions. Furthermore, investigating flow chemistry processes for the synthesis could offer advantages in terms of safety, scalability, and product consistency. A key challenge will be the design of catalysts that exhibit high selectivity for the desired product, minimizing the formation of isomers and other byproducts.

Exploration of Unprecedented Reactivity and Reaction Pathways

The unique electronic and steric properties imparted by the tert-butyl and methyl groups on the phenoxy and phenylamine rings, respectively, suggest that this compound may exhibit novel reactivity. Future research should focus on systematically exploring its behavior in a variety of chemical transformations.

Investigations into its utility in metal-catalyzed cross-coupling reactions, where the amine functionality could serve as a directing group, may unveil new synthetic strategies. The potential for this compound to act as a ligand for transition metals is another promising avenue, potentially leading to the discovery of new catalysts with unique reactivity profiles. Challenges in this area will include elucidating complex reaction mechanisms and isolating and characterizing reactive intermediates.

Advancements in In Situ Spectroscopic Characterization during Reactions

To gain a deeper understanding of the reaction mechanisms involving this compound, the application of advanced in situ spectroscopic techniques is paramount. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products.

These techniques will be instrumental in optimizing reaction conditions and identifying transient species that are not observable through traditional offline analysis. The primary challenge will be the development of experimental setups that are compatible with the specific reaction conditions required for the transformations of this compound, as well as the deconvolution of complex spectral data.

Predictive Modeling of Complex Chemical Behavior and Material Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. Future research should leverage density functional theory (DFT) and other quantum chemical methods to model the electronic structure, spectroscopic properties, and reaction energetics of this compound.

These predictive models can guide experimental work by identifying promising reaction pathways and predicting the properties of novel materials derived from this compound. For example, computational screening could be used to predict its efficacy as a component in organic light-emitting diodes (OLEDs) or as a stabilizer in polymers. The main challenge lies in the development of accurate and computationally efficient models that can capture the subtle electronic and steric effects within the molecule.

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

Expansion into New Frontier Areas of Organic Chemistry and Materials Science

The unique structure of this compound makes it an attractive building block for the synthesis of novel organic materials. Future research should explore its incorporation into polymers, dendrimers, and other macromolecules to create materials with tailored electronic, optical, and thermal properties.

Its potential use in the development of new pharmaceuticals, agrochemicals, and functional materials is also a key area for future investigation. The challenge will be to establish structure-property relationships that allow for the rational design of new materials and molecules with desired functionalities based on the this compound scaffold.

Q & A

Q. What are the standard synthetic protocols for 2-[4-(tert-butyl)phenoxy]-4-methylphenylamine, and what reaction conditions optimize yield?

The synthesis typically employs a palladium-catalyzed Suzuki-Miyaura coupling between 4-(tert-butyl)phenol and a halogenated phenylamine precursor (e.g., 4-methyl-2-bromophenylamine). Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos .
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate the phenol .
  • Solvent : THF or DMF at reflux (80–100°C) .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 50–75%, with side products (e.g., dehalogenated intermediates) minimized by inert atmosphere conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • NMR (¹H/¹³C) : Confirm tert-butyl (δ ~1.3 ppm, singlet) and phenoxy linkages (aromatic protons δ ~6.8–7.4 ppm). Aniline protons appear as broad singlets (δ ~3.5–5.0 ppm) .
  • HRMS : Exact mass verification (theoretical [M+H]⁺: ~282.19 g/mol) .
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1240 cm⁻¹ (C-O-C ether linkage) .

Q. What are the primary research applications of this compound in current academic studies?

It is primarily explored as a building block in medicinal chemistry for:

  • Proteomics: Functionalization of enzyme inhibitors via its aniline group .
  • Material science: Incorporation into polymers for optoelectronic applications due to its aromatic stability .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthesis and reactivity?

Reaction path search algorithms (e.g., artificial force-induced reaction method) can predict intermediates and transition states, identifying energy barriers in coupling steps. For example:

  • Quantum mechanical calculations (DFT) assess steric effects of the tert-butyl group on coupling efficiency .
  • Machine learning models trained on Pd-catalyzed reactions suggest optimal ligand-catalyst combinations (e.g., bulky ligands to prevent β-hydride elimination) .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic characterization?

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading) and identify interactions causing yield variability .
  • Advanced NMR techniques : HSQC/HMBC to resolve overlapping aromatic signals; variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of tert-butyl) .

Q. How does structural modification of the tert-butyl or methyl groups impact biological activity or material properties?

  • Comparative studies : Replace tert-butyl with isosteres (e.g., adamantyl) to enhance lipophilicity and blood-brain barrier penetration in neuroactive compounds .
  • Methyl group substitution : Introduce electron-withdrawing groups (e.g., CF₃) to alter electronic properties in conjugated polymers, as shown in UV-Vis redshift studies .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Batch vs. flow chemistry : Flow systems improve heat transfer and reduce Pd catalyst decomposition observed in batch reactions .
  • Impurity profiling : LC-MS monitoring of Suzuki coupling byproducts (e.g., homocoupling products) ensures consistency .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem (CID: [relevant ID]) for validated reaction data .
  • Computational Tools : ICReDD’s reaction path search software for optimizing Pd-catalyzed couplings .
  • Safety : Follow OSHA guidelines for handling Pd catalysts and LiAlH₄ (if reduction steps are included) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.